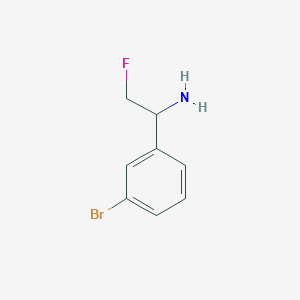
1-(3-Bromophenyl)-2-fluoroethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-2-fluoroethanamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to the third position of a phenyl ring, a fluorine atom attached to the second position of an ethanamine chain
準備方法
The synthesis of 1-(3-Bromophenyl)-2-fluoroethanamine can be achieved through several routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the bromination of nitrobenzene using dibromohydantoin in sulfuric acid, followed by further functionalization steps .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification and crystallization.
化学反応の分析
1-(3-Bromophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. For example, nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-(3-Bromophenyl)-2-fluoroethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 1-(3-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets and pathways. For example, it may act on mitogen-activated protein kinase pathways, influencing cellular processes such as proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in its observed biological activity.
類似化合物との比較
1-(3-Bromophenyl)-2-fluoroethanamine can be compared with other similar compounds, such as:
1-(3-Bromophenyl)pyrrolidine: This compound features a pyrrolidine ring instead of an ethanamine chain, leading to different chemical and biological properties.
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound contains additional substituents on the phenyl ring, resulting in distinct pharmacological effects.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure, diverse reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new insights and applications for this versatile compound.
特性
分子式 |
C8H9BrFN |
|---|---|
分子量 |
218.07 g/mol |
IUPAC名 |
1-(3-bromophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2 |
InChIキー |
LQLVPMKRMRYDGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(CF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)

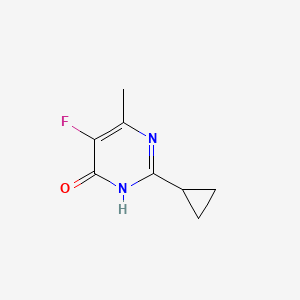
![4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051211.png)
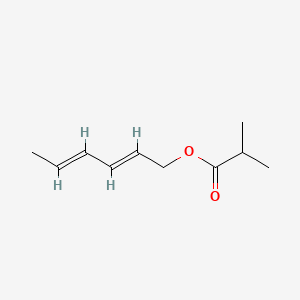
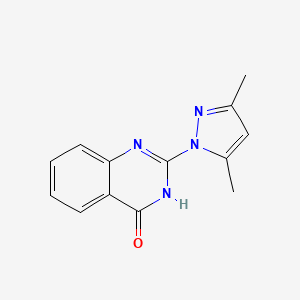


![7-[(2Z)-3-Chloro-2-butenyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051236.png)
![6-Amino-4-(4-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051257.png)
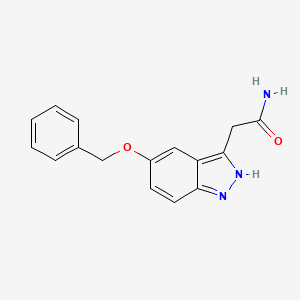

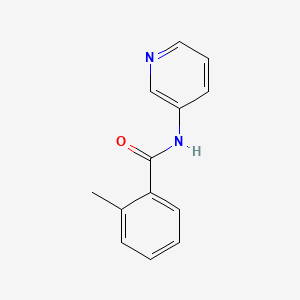
![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)
